o-Toluoyl chloride

Catalog No.
S703584
CAS No.
933-88-0
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Toluoyl chloride

CAS Number

933-88-0

Product Name

o-Toluoyl chloride

IUPAC Name

2-methylbenzoyl chloride

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3

InChI Key

GPZXFICWCMCQPF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)Cl

Synonyms

2-Methylbenzoic Acid Chloride; 2-Methylbenzoyl Chloride; 2-Toluoyl Chloride; o-Methylbenzoyl Chloride; o-Toluic Acid Chloride

Canonical SMILES

CC1=CC=CC=C1C(=O)Cl

Organic Synthesis

  • Acylating agent: o-Toluoyl chloride acts as an acylating agent, introducing an acyl group (R-CO-) onto various organic molecules. This process is crucial for synthesizing numerous organic compounds, including:
    • Esters: Reacting o-toluoyl chloride with alcohols forms esters, which are essential in fragrance production, drug development, and polymer chemistry .
    • Amides: Amides, widely used in pharmaceuticals and materials science, can be synthesized by reacting o-toluoyl chloride with amines .
    • Ketones: Under specific conditions, o-toluoyl chloride can be used to prepare ketones through Friedel–Crafts acylation reactions .

Chemical Modification

  • Protecting Group Chemistry: o-Toluoyl chloride finds use in protecting groups. These temporary chemical "masks" shield specific functional groups in a molecule during reactions, allowing modification of other functionalities without unwanted side reactions. The o-toluoyl group can be easily removed later, revealing the original functional group .

Research on o-Toluoyl Chloride itself

  • Reactivity studies: Researchers investigate the reactivity of o-toluoyl chloride under various conditions to understand its reaction mechanisms and optimize its use in organic synthesis. This knowledge helps develop more efficient and selective synthetic routes for complex molecules .
  • Material Science Applications: Ongoing research explores potential applications of o-toluoyl chloride in material science. For instance, studies investigate its use in the synthesis of polymers with specific properties or as a precursor for functionalized materials .

o-Toluoyl chloride, with the chemical formula C8_8H7_7ClO, is an aromatic acyl chloride derived from o-toluic acid. It is characterized by a benzene ring substituted with a methyl group and a carbonyl chloride functional group. This compound is typically used in organic synthesis due to its reactivity, particularly in acylation reactions. Its structure features a chloro substituent that enhances its electrophilic character, making it a valuable intermediate in the synthesis of various organic compounds .

o-Toluoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Additionally, it is flammable and reacts violently with water.

Here are some safety precautions to consider when handling o-Toluoyl chloride []:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care to prevent spills.

  • Acylation Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.
  • Friedel-Crafts Acylation: This reaction involves the introduction of the o-toluoyl group into aromatic compounds using a Lewis acid catalyst, enhancing the complexity of organic molecules .
  • Hydrolysis: In the presence of water, o-toluoyl chloride can hydrolyze to form o-toluic acid and hydrochloric acid, which is an important consideration in its handling and storage.

Several methods exist for synthesizing o-toluoyl chloride:

  • Direct Chlorination: This involves chlorinating o-toluic acid using thionyl chloride or oxalyl chloride under controlled conditions to yield o-toluoyl chloride.
  • One-Pot Synthesis: A more efficient method involves combining o-toluic acid with thionyl chloride and an amine in a single reaction vessel, optimizing yield and minimizing by-products. This method has been reported to achieve yields over 90% under suitable conditions .
  • Alternative Routes: Other synthetic routes may include variations using different activating agents or solvents to improve yield and purity.

o-Toluoyl chloride serves multiple purposes in organic chemistry:

  • Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Manufacture of Dyes and Pigments: The compound is employed in producing dyes due to its ability to introduce functional groups into aromatic systems.
  • Polymer Chemistry: It can be utilized in modifying polymers or as a building block for more complex materials.

Interaction studies involving o-toluoyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that it readily reacts with amines and alcohols, leading to various derivatives that may have distinct properties or biological activities. The study of these interactions helps understand the compound's potential applications and safety profiles.

o-Toluoyl chloride shares similarities with other aromatic acyl chlorides, notably p-toluoyl chloride and m-toluoyl chloride. Below is a comparison highlighting their unique characteristics:

CompoundStructure CharacteristicsUnique Features
o-Toluoyl ChlorideBenzene ring with methyl and carbonyl groupsMore reactive due to ortho positioning
p-Toluoyl ChlorideBenzene ring with methyl and carbonyl groupsLess steric hindrance; often used for Friedel-Crafts reactions
m-Toluoyl ChlorideBenzene ring with methyl and carbonyl groupsIntermediate in specific syntheses like DEET

These compounds are distinguished by their positions relative to the methyl group on the benzene ring, affecting their reactivity and application in synthetic chemistry.

XLogP3

3.4

Boiling Point

213.5 °C

UNII

J9YKN18E7R

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

37808-28-9
933-88-0

Wikipedia

2-methylbenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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